3-Chloro-2-(4-ethoxyphenoxy)aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-ethoxyphenoxy)aniline typically involves the reaction of 3-chloroaniline with 4-ethoxyphenol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol . The reaction temperature is maintained between 40°C to 100°C, with an optimal temperature around 60°C, and the reaction time ranges from 6 to 20 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-ethoxyphenoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and other bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Chloro-2-(4-ethoxyphenoxy)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-ethoxyphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it replaces other groups in a molecule . Additionally, its structure allows it to participate in various oxidation and reduction reactions, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
3-Chloroaniline: A compound with a similar structure but without the ethoxyphenoxy group.
4-Ethoxyaniline: Another related compound that lacks the chloro group.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring.
Uniqueness
3-Chloro-2-(4-ethoxyphenoxy)aniline is unique due to the presence of both the chloro and ethoxyphenoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in various synthetic processes and research applications .
Properties
IUPAC Name |
3-chloro-2-(4-ethoxyphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-17-10-6-8-11(9-7-10)18-14-12(15)4-3-5-13(14)16/h3-9H,2,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVFRIPYKQRCNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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